molecular formula C10H14N5O5P B12106838 Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester

Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester

Cat. No.: B12106838
M. Wt: 315.22 g/mol
InChI Key: NFGZMOICZSFFLB-UHFFFAOYSA-N
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Description

Phosphoric acid [5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-yl] ester (hereafter referred to as the target compound) is a nucleoside analogue with the molecular formula C₁₀H₁₄N₅O₅P and a molecular weight of 315.22 g/mol . It features a 6-aminopurine (adenine) base linked to a 2-methyltetrahydrofuran-3-yl ring system, with a monophosphate ester group at the 3-position.

Properties

Molecular Formula

C10H14N5O5P

Molecular Weight

315.22 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)

InChI Key

NFGZMOICZSFFLB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Glycosylation

The attachment of the 6-aminopurine base to the 2-methyltetrahydrofuran sugar moiety is typically achieved via Mitsunobu coupling or Arbuzov reactions . For example:

  • Mitsunobu Coupling :

    • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and a protected sugar alcohol.

    • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

    • Outcome : Stereoselective coupling of the purine base to the sugar, yielding the nucleoside precursor.

  • Arbuzov Reaction :

    • Reagents : 5-Iodofuranose derivatives and triethylphosphite.

    • Conditions : Reflux in anhydrous solvents (e.g., toluene), 2–6 hours.

    • Outcome : Phosphorus-containing intermediates for further functionalization.

Sugar Modification

The 2-methyltetrahydrofuran ring is synthesized through:

  • Cycloaddition Reactions :

    • Reagents : Methyl glycosides and ring-opening agents.

    • Conditions : Acidic or basic catalysis to form the tetrahydrofuran core.

  • Protecting Group Strategies :

    • TBDMS (tert-butyldimethylsilyl) or benzyl groups protect hydroxyls during glycosylation, ensuring regioselectivity.

Phosphorylation Techniques

Phosphorylation of the 3'-hydroxyl group is critical for forming the phosphate ester. Methods include:

Chemical Phosphorylation

MethodReagents/ConditionsYieldReference
POCl₃ Activation POCl₃, 2,4,6-trimethylpyridine, DMF55–70%
DCC-Mediated Dicyclohexylcarbodiimide (DCC), H₂O, THF37–43%
Transesterification Tris(2,2,2-trifluoroethyl) phosphate, LiOEt80–90%

POCl₃-Mediated Phosphorylation

  • Procedure :

    • Activation : React the 3'-OH nucleoside with POCl₃ in pyridine.

    • Quenching : Introduce phosphoric acid or its salts to form the phosphate ester.

    • Purification : Reverse-phase HPLC or silica gel chromatography.

DCC-Mediated Coupling

  • Procedure :

    • Step 1 : Activate phosphoric acid with DCC to form a reactive intermediate.

    • Step 2 : Condense with the nucleoside under anhydrous conditions.

Enzymatic Phosphorylation

  • Kinases :

    • Reagents : ATP, Mg²⁺, kinase enzymes (e.g., adenylate kinase).

    • Conditions : pH 7.0–8.0, 25–37°C, 1–2 hours.

    • Outcome : Regioselective phosphorylation with high stereospecificity.

Protecting Group Strategies

Selective protection ensures regiocontrol during multi-step synthesis:

Common Protecting Groups

GroupReagentDeprotection Conditions
Acetyl Acetic anhydride/PyridineNH₄OH/EtOH (45°C)
TBDMS TBDMS chloride, imidazoleTBAF in THF
Benzyl Benzyl bromide, NaHH₂/Pd-C or BBr₃
  • Example Workflow :

    • Protect 5'-OH : TBDMS or benzyl groups prevent undesired phosphorylation.

    • Phosphorylate 3'-OH : Use POCl₃ or DCC methods.

    • Deprotect 5'-OH : Remove TBDMS with tetrabutylammonium fluoride (TBAF).

Alternative Approaches

Prodrug Design

Phosphate triester prodrugs enhance bioavailability:

  • CycloSal Derivatives :

    • Reagents : cycloSal-phosphochloridate, nucleoside.

    • Conditions : DMF, DBU, 0°C to RT.

    • Outcome : Lipophilic prodrugs for intracellular activation.

Solid-Phase Synthesis

  • Advantages :

    • High Purity : Sequential coupling and deprotection on resin.

    • Scalability : Automated synthesis for industrial production.

Analytical Characterization

Post-synthesis validation ensures structural integrity:

TechniqueKey ObservationsReference
¹H NMR δ 2.1 ppm (acetyl), δ 4.5–5.5 ppm (sugar)
¹³C NMR δ 170–175 ppm (C=O), δ 120–140 ppm (aromatic)
HRMS [M+H]⁺ at m/z 389.26 (C₁₂H₁₆N₅O₈P⁺)
HPTLC Rf 0.3–0.5 (Cellulose, 20% EtOAc/H₂O)

Industrial-Scale Production

Key optimizations for large-scale synthesis:

  • Automated Reactors : Continuous-flow systems for Arbuzov or Mitsunobu reactions.

  • Purification : Crystallization or chromatography to achieve >95% purity .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Plays a role in nucleotide analog studies, particularly in understanding DNA and RNA interactions.

    Medicine: Investigated for its potential as a therapeutic agent, especially in antiviral and anticancer research.

    Industry: Utilized in the development of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester exerts its effects involves its interaction with specific molecular targets. The aminopurine moiety can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This interaction can inhibit viral replication or induce apoptosis in cancer cells by disrupting critical cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Differences
Compound Name Key Structural Features Biological Implications Reference
Target Compound 2-Methyltetrahydrofuran, 3-phosphate ester Potential enhanced lipophilicity; altered enzyme recognition vs. natural nucleotides
Deoxyadenosine Monophosphate (deoxy-AMP) Deoxyribose (no 2'-OH), 5'-monophosphate DNA precursor; lacks methyl group, affecting membrane permeability
ddATP (2',3'-Dideoxyadenosine 5'-triphosphate) 2',3'-dideoxyribose, 5'-triphosphate Chain termination in DNA synthesis; antiviral activity
Adenosine-3'-diphosphate 3'-diphosphate, ribose backbone Energy transfer; distinct phosphate positioning alters metabolic pathways
Phosphoaminophosphonic Acid-Adenylate Ester Bis-phosphorylated tetrahydrofuran with phosphonic acid groups Enhanced polarity; potential kinase substrate or phosphatase resistance
Methylphosphonate Analogue () Methylphosphonate ester (P-CH₃) at 3' Hydrolysis resistance; prolonged half-life in biological systems

Biochemical and Pharmacological Comparisons

Phosphate Group Configuration
  • The target compound’s 3-phosphate ester distinguishes it from deoxy-AMP (5'-phosphate) and adenosine-3'-diphosphate (3'-diphosphate). This positioning may limit its incorporation into nucleic acids but could enable unique interactions with kinases or phosphatases .
  • In contrast, ddATP ’s 5'-triphosphate group facilitates incorporation into DNA by polymerases, while its 2',3'-dideoxy structure prevents further elongation, a mechanism critical in antiviral therapies .
Sugar Modifications
  • The 2-methyl group on the tetrahydrofuran ring in the target compound is absent in deoxy-AMP and ddATP.
  • Phosphoaminophosphonic acid-adenylate ester () replaces the methyl with additional phosphate/phosphonic groups, increasing polarity and possibly altering substrate specificity for ATP-binding proteins .
Stability and Metabolism
  • The target compound’s phosphate ester is more susceptible to hydrolysis than methylphosphonate analogues (), which exhibit greater metabolic stability due to the P-C bond .
  • Compared to bis-benzyloxy-phosphorylated derivatives (), the target compound lacks prodrug-like protective groups, suggesting faster activation or degradation in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or phosphoramidite coupling, with precise control of reaction temperature (20–25°C), anhydrous solvents (e.g., tetrahydrofuran), and catalysts like 1H-tetrazole. Protecting groups (e.g., tert-butyldimethylsilyl) are critical for preserving the adenosine moiety's integrity during phosphorylation. Post-reaction quenching with aqueous NaHCO₃ and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) minimize by-products .

Q. What chromatographic techniques are recommended for purifying this compound, and how can purity be validated?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in H₂O/acetonitrile gradient) achieves >95% purity. Validation requires tandem mass spectrometry (MS/MS) for molecular weight confirmation (e.g., m/z 913.68 for C30H42N7O18P3S) and ¹H/³¹P NMR to verify phosphoester linkage integrity (δ 3.8–4.2 ppm for tetrahydrofuran protons; δ -1.5 ppm for phosphorus) .

Q. How does solvent polarity influence the stability of this compound during storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis. Lyophilization followed by storage at -80°C under argon prevents degradation. Accelerated stability studies (40°C/75% RH for 14 days) coupled with LC-MS monitoring are recommended for shelf-life determination .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring affect the compound’s biochemical activity, and what analytical methods resolve isomeric forms?

  • Methodological Answer : The (2R,3S,4R,5R) configuration is critical for adenosine receptor binding. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates diastereomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, while X-ray crystallography (resolution ≤1.2 Å) validates 3D structural alignment with target enzymes .

Q. What metabolic pathways involve this compound, and how can isotopic labeling (e.g., ¹³C/¹⁵N) track its catabolism?

  • Methodological Answer : The compound acts as a nucleotide analog in purine metabolism, potentially inhibiting adenosine deaminase. Isotopic labeling at the C2 position of the purine ring (via ¹³C-glucose incorporation in E. coli cultures) enables tracking via LC-MS/MS. Metabolite identification requires collision-induced dissociation (CID) to distinguish phosphorylated intermediates .

Q. How do structural modifications at the methylphosphonate group alter interactions with nucleotide-binding enzymes?

  • Methodological Answer : Replacing methylphosphonate with thiophosphate enhances resistance to phosphatases. Surface plasmon resonance (SPR) assays (KD measurement) and molecular docking (AutoDock Vina) quantify binding affinity to enzymes like kinases. Competitive inhibition assays (IC₅₀ determination) with ATP analogs validate specificity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound?

  • Methodological Answer : Variability in IC₅₀ values often arises from differences in assay conditions (e.g., Mg²⁺ concentration, pH). Standardization using recombinant enzymes (e.g., human adenosine kinase) in buffer systems (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) is critical. Cross-validation with isothermal titration calorimetry (ITC) ensures thermodynamic consistency .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield disparities stem from unprotected hydroxyl groups leading to side reactions. Implementing real-time reaction monitoring (in situ IR spectroscopy for P=O bond formation) and strict anhydrous conditions (Schlenk line techniques) improve reproducibility. Batch-to-batch consistency requires QC via ³¹P NMR .

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